molecular formula C9H6Cl2N2 B13026733 2-Chloro-3-(chloromethyl)quinoxaline CAS No. 32601-87-9

2-Chloro-3-(chloromethyl)quinoxaline

Cat. No.: B13026733
CAS No.: 32601-87-9
M. Wt: 213.06 g/mol
InChI Key: VZYXTUCEDLPIMY-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)quinoxaline (CAS 32601-87-9) is a halogenated quinoxaline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and antimicrobial research . The molecular formula is C 9 H 6 Cl 2 N 2 with a molecular weight of 213.06 . This compound is of significant research value for the synthesis of novel quinoxaline derivatives with potential biological activities. Studies on structurally similar 2,3-bis(chloromethyl)quinoxaline compounds have demonstrated that the electrophilicity of the halomethyl units plays a critical role in generating antimicrobial activity, particularly against Gram-positive bacteria . The chloromethyl group at the 3-position provides a reactive site for further molecular modifications, allowing researchers to develop a wide array of functionalized compounds for structure-activity relationship (SAR) studies . Quinoxaline scaffolds are investigated for their manifold biological properties, which include antimicrobial, antitumoral, and antiprotozoal activities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32601-87-9

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)quinoxaline

InChI

InChI=1S/C9H6Cl2N2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2

InChI Key

VZYXTUCEDLPIMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Chloromethyl Quinoxaline

Established Reaction Pathways for the Core Structure

Traditional methods for quinoxaline (B1680401) synthesis often serve as the foundation for producing its chlorinated derivatives. These pathways typically involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents.

A common and effective method for the synthesis of 2-chloro-3-substituted quinoxalines involves the treatment of a corresponding quinoxalin-2(1H)-one precursor with a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.net This reaction effectively converts the hydroxyl group of the quinoxalinone into a chloro group. For instance, the reaction of o-phenylenediamine (B120857) with a suitable pyruvate (B1213749) derivative can yield a 3-substituted quinoxalin-2(1H)-one, which is then subjected to chlorination with phosphorus oxychloride to furnish the desired 2-chloroquinoxaline (B48734) derivative. researchgate.net

A specific example is the preparation of 2-chloro-3-(2′-thenoylmethyl)quinoxaline, which begins with the reaction of o-phenylenediamine and 2-thenoylpyruvate to form the quinoxalinone intermediate. researchgate.net Subsequent treatment with phosphorus oxychloride yields the final chlorinated product. researchgate.net

The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. chim.itencyclopedia.pub This versatile reaction can be adapted to produce a wide array of substituted quinoxalines. Various catalysts and reaction conditions have been explored to improve the efficiency and environmental friendliness of this process. elixirpublishers.comnih.govnih.gov

The reaction of o-phenylenediamines with α-haloketones is another well-established route to quinoxalines. chim.it This method provides a direct pathway to the quinoxaline core, and the choice of the α-haloketone determines the substitution pattern of the final product. For example, the reaction of o-phenylenediamine with phenacyl bromides can be used to synthesize various quinoxaline derivatives. nih.gov

The following table summarizes various catalytic systems used in the synthesis of quinoxalines from o-phenylenediamines and dicarbonyl compounds:

CatalystSolventTemperatureYield (%)Reference
Ce-MCM-41Ethanol50-55 °C87 elixirpublishers.com
Sulfated MCM-41Slurry (room temp)Room Temp87 elixirpublishers.com
Zinc triflateAcetonitrileRoom Tempup to 90 encyclopedia.pub
TiO₂-Pr-SO₃HEthanol/Solvent-freeRoom Temp95 encyclopedia.pub
Na₂PdP₂O₇EthanolRoom TempGood to Excellent nih.gov

Emerging and Advanced Synthetic Strategies for Related Halogenated Quinoxalines

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the synthesis of halogenated quinoxalines, offering milder reaction conditions and improved efficiency.

A novel and environmentally friendly approach for the synthesis of 2-chloro-3-substituted quinoxalines utilizes visible-light-induced radical cascade cyclization. rsc.orgrsc.org This method involves the reaction of ortho-diisocyanoarenes with sulfinic acids and a chlorine source like trichloroisocyanuric acid. rsc.orgrsc.org This strategy avoids the use of high temperatures and toxic metal catalysts, making it a more sustainable alternative to traditional methods. rsc.orgrsc.org The reaction proceeds under mild, metal-free conditions, often at room temperature. rsc.org

A plausible mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the sulfinate and the ortho-diisocyanoarene, which upon visible light irradiation, initiates a single electron transfer process leading to the cyclized and chlorinated quinoxaline product. rsc.org

Direct and regioselective chlorination of the quinoxaline ring is a key strategy for accessing chlorinated derivatives. The electrophilic nature of the quinoxaline ring allows for substitution reactions. However, achieving regioselectivity can be challenging.

One approach involves the vicarious nucleophilic substitution (VNS) of hydrogen on quinoxaline N-oxides. rsc.org This method allows for the introduction of various substituents onto the quinoxaline ring. Another strategy is the direct C-H functionalization of quinolines and their N-oxides, which has been extensively reviewed and provides pathways for introducing a variety of functional groups, including halogens, with high regioselectivity. mdpi.com

For instance, the reaction of N-benzoylvaline methyl ester with sulphuryl chloride leads to the formation of a β-chlorovaline derivative, demonstrating regioselective chlorination. rsc.org While this example is on a valine derivative, the principles of regioselective chlorination can be applied to quinoxaline systems.

Strategic Considerations in Regioselective Synthesis

The regioselective synthesis of asymmetrically substituted quinoxalines is a significant challenge in synthetic chemistry. The ability to control the position of different substituents on the quinoxaline core is crucial for developing new compounds with specific properties.

One strategy to achieve regioselectivity is through the use of isotopically labeled starting materials. For example, the use of ¹⁵N labeling has been employed to determine the regioselectivity in the synthesis of asymmetrically substituted 2-quinoxalinol salen ligands. nih.gov

Furthermore, the functionalization of pre-existing quinoxaline derivatives offers a powerful tool for regioselective synthesis. For example, 2,3-dichloroquinoxaline (B139996) can be selectively functionalized at the 2-position by reacting it with a nucleophile, such as 2-naphthol, in pyridine (B92270) to yield 2-chloro-3-(2-naphthyloxy)quinoxaline. mdpi.com This demonstrates that the two chlorine atoms on the quinoxaline ring have different reactivities, allowing for selective substitution.

Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Chloromethyl Quinoxaline

Nucleophilic Substitution Reactions of Halogenated Quinoxalines

The reactivity of 2-Chloro-3-(chloromethyl)quinoxaline is characterized by two primary sites for nucleophilic attack: the chloro-substituted carbon at the 2-position of the quinoxaline (B1680401) ring and the carbon of the chloromethyl group at the 3-position. The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity enhanced by the electron-withdrawing nature of the pyrazine (B50134) ring. Concurrently, the chloromethyl group undergoes nucleophilic substitution typical of a benzylic-type halide.

The differential reactivity of these two positions allows for selective functionalization. Generally, the chlorine atom on the quinoxaline ring is more reactive towards nucleophiles than the chloromethyl group under many conditions. This is analogous to the reactivity observed in 2,3-dichloroquinoxaline (B139996), where mono-substitution can often be achieved selectively. researchgate.net For instance, reactions with various nucleophiles such as amines, thiols, and alkoxides can proceed preferentially at the C-2 position. researchgate.netnih.gov

However, the reactivity can be modulated by the nature of the nucleophile and the reaction conditions. Stronger, softer nucleophiles might favor attack at the more benzylic chloromethyl position, while harder nucleophiles may prefer the more electron-deficient C-2 position.

Utilization as a Building Block in Complex Molecule Synthesis

The dual reactivity of this compound makes it an invaluable precursor for generating diverse and complex molecular structures, particularly those with unsymmetrical substitution patterns and fused ring systems.

A key application of this compound is in the synthesis of quinoxalines with different substituents at the 2 and 3-positions. This is typically achieved through a stepwise substitution strategy. First, a nucleophile is introduced at the more reactive C-2 position. The resulting 2-substituted-3-(chloromethyl)quinoxaline can then be reacted with a second, different nucleophile to functionalize the chloromethyl group. This sequential approach provides access to a vast library of di-substituted quinoxalines that would be challenging to synthesize via traditional condensation methods. researchgate.net

For example, the reaction of 2,3-dichloroquinoxaline with one equivalent of a nucleophile often yields the mono-substituted product, which can then undergo further reaction. nih.gov A similar strategy can be envisioned for this compound.

Table 1: Examples of Nucleophilic Substitution on Chloroquinoxalines

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
2,3-DichloroquinoxalineMorpholine2-Chloro-3-(morpholin-4-yl)quinoxalineEthanol, reflux, 4h70
2,3-DichloroquinoxalinePrimary/Secondary Amines2-Alkanamino-3-chloroquinoxalinesEthanol, 70°C, 6hGood to Excellent nih.gov
2-Chloro-3-methylquinoxalinep-Hydroxybenzaldehyde4-(2-Methylquinoxalinyloxy)benzaldehydeAcetonitrile, K₂CO₃, reflux, 30h- mdpi.com
2,3-DichloroquinoxalineThiourea2,3-DithiolquinoxalineBase/acid treatment- sapub.org

Note: The data in this table is for analogous compounds and is presented to illustrate the potential reactivity of this compound.

The functional groups of this compound can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. The chloromethyl group, after conversion to a suitable precursor, can act as a one-carbon component in the formation of a new ring. For instance, it can be transformed into a ylide or another reactive intermediate capable of undergoing intramolecular cyclization or intermolecular cycloaddition.

One common strategy involves an initial nucleophilic substitution at the C-2 position with a nucleophile that contains a second reactive site. Subsequent intramolecular reaction with the chloromethyl group at C-3 leads to the formation of a fused ring. This approach has been used to synthesize a variety of fused quinoxaline systems, such as those containing thiazole, imidazole, or other heterocyclic rings. nih.gov

Furthermore, the diene system of the benzene (B151609) portion of the quinoxaline ring can, in principle, participate in Diels-Alder type reactions, although this is less common for the aromatic core itself unless activated. More frequently, the substituents at the 2 and 3 positions are elaborated to create dienes or dipolarophiles for subsequent cycloaddition reactions. chemijournal.com

The chloromethyl group is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functional groups at the 3-position of the quinoxaline ring. For instance, reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, while reaction with thiols provides thiomethyl ethers.

In a study on 2,3-bis(halomethyl)quinoxalines, the electrophilicity of the halomethyl units was found to be crucial for their biological activity, highlighting the importance of derivatization at this position. nih.gov The chloromethyl group can also be oxidized to an aldehyde, which can then serve as a precursor for a multitude of other transformations, such as the formation of Schiff bases or the synthesis of fused rings via condensation reactions. nih.govchemijournal.com

Reaction Mechanism Elucidation and Control

The selective transformation of this compound hinges on understanding and controlling the underlying reaction mechanisms. The competition between nucleophilic attack at the C-2 and the chloromethyl positions is a key aspect.

The reaction at the C-2 position proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. The rate of this reaction is influenced by the electron-withdrawing nature of the quinoxaline core and any substituents present.

The reaction at the chloromethyl group follows a standard nucleophilic substitution pathway, which can be either SN1 or SN2 depending on the substrate, nucleophile, and solvent. Given the benzylic-like nature of the chloromethyl group, an SN1-type mechanism involving a carbocation intermediate is plausible, especially with weak nucleophiles and polar protic solvents. However, with strong nucleophiles, an SN2 mechanism is more likely.

Controlling the regioselectivity of these reactions often relies on the principles of kinetic versus thermodynamic control. rsc.orgnih.gov A reaction under kinetic control favors the product that is formed faster, which is often the one with the lower activation energy. In contrast, a reaction under thermodynamic control favors the most stable product. By carefully selecting the reaction temperature, solvent, and nucleophile, it is often possible to direct the reaction towards the desired product. For instance, lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer reaction times can allow the system to equilibrate to the thermodynamically more stable product. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Chloro 3 Chloromethyl Quinoxaline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Specific ¹H and ¹³C NMR data for 2-Chloro-3-(chloromethyl)quinoxaline are not available in the search results. This information is crucial for assigning the chemical shifts and coupling constants of the protons and carbons in the molecule, which would confirm the connectivity of the chloromethyl group and the substitution pattern on the quinoxaline (B1680401) core.

X-ray Crystallography for Precise Solid-State Structural Determination

No published crystal structure for this compound was found. Therefore, detailed information on its solid-state conformation, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, cannot be provided. While crystal data for related compounds like 2-chloroquinoxaline (B48734) exists, it cannot be used to describe the target molecule accurately. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

A specific mass spectrum for this compound, which would confirm its molecular weight and detail its characteristic fragmentation pattern under ionization, is not available. The presence of two chlorine atoms would be expected to produce a distinctive isotopic pattern (M, M+2, M+4 peaks) that is essential for its identification.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Detailed experimental FTIR and Raman spectra for this compound could not be located. This data is necessary to identify the characteristic vibrational frequencies of its functional groups, such as the C-Cl stretches of both the ring and the chloromethyl group, and the vibrational modes of the quinoxaline ring system.

Due to the lack of specific data for each required section, the generation of a scientifically sound and detailed article is not feasible.

Computational and Theoretical Investigations of 2 Chloro 3 Chloromethyl Quinoxaline and Its Chemical Transformations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational efficiency. researchgate.net It is widely used to investigate the electronic properties and optimized geometries of quinoxaline (B1680401) derivatives. researchgate.net Methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets such as 6-311G(d,p) are commonly employed to determine the ground-state molecular structure and electronic energies. sciensage.infonanobioletters.com

These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. dergipark.org.tr For instance, DFT studies on related chloroquinoline molecules have shown that the quinoline ring system is nearly planar. dergipark.org.tr By analyzing the optimized geometry, researchers can predict the stability and strain within the molecule. Furthermore, DFT is instrumental in predicting the reactivity of molecules by calculating their electronic properties, which serves as a valuable tool for designing and synthesizing new organic compounds for various applications. researchgate.net

Table 1: Typical Parameters in DFT Calculations for Quinoxaline Derivatives

ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationDFT/B3LYP/6-311G(d,p)Optimized molecular structure, bond lengths, bond angles. sciensage.info
Vibrational FrequenciesDFT/B3LYP/6-311++G(d,p)Theoretical IR and Raman spectra, zero-point vibrational energy. dergipark.org.tr
Electronic PropertiesTD-DFT/CAM-B3LYP/6-311G(d,p)Excitation energies, UV-Vis absorption spectra. researchgate.net
Atomic ChargesMulliken Population AnalysisDistribution of electron density, identification of charged sites. sciensage.info

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

While DFT calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are employed to study the behavior of a system containing many molecules. MD simulations model the movement of atoms and molecules over time, providing a detailed view of intermolecular interactions and the dynamic behavior of the system.

For quinoxaline derivatives, MD simulations can be used to understand how molecules of 2-Chloro-3-(chloromethyl)quinoxaline interact with each other and with solvent molecules in a condensed phase. These simulations can calculate important properties like binding free energies, which are crucial in drug design and materials science. nih.gov For example, a study on a different quinoxaline derivative used MD simulations to support antimicrobial and cytotoxicity assays. nih.gov Such simulations can reveal preferred orientations, aggregation behavior, and the formation of non-covalent interactions like hydrogen bonds and π-stacking, which govern the macroscopic properties of the material.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.orgresearchgate.net

For quinoxaline derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net In many heterocyclic compounds, the HOMO is often distributed over the π-system of the rings, while the LUMO can be localized on specific atoms or bonds, indicating sites susceptible to nucleophilic attack. wuxibiology.com The energies of these orbitals are used to calculate various quantum chemical descriptors that predict the molecule's behavior. sciensage.info

Table 2: Frontier Orbital Energies and Energy Gap for a Related Quinoxaline Derivative

ParameterEnergy (eV)Significance
EHOMO-6.5 to -7.5 (Typical range for similar compounds)Energy of the highest occupied molecular orbital; relates to electron-donating ability. sciensage.info
ELUMO-1.5 to -2.5 (Typical range for similar compounds)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. sciensage.info
Energy Gap (ΔE)4.0 to 5.0 (Typical range for similar compounds)ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. sciensage.info

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. sciensage.info The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen and oxygen. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. nih.gov

Green regions denote neutral or near-zero potential.

For this compound, MEP analysis would likely show negative potential (red) around the two nitrogen atoms of the quinoxaline ring due to their lone pairs. The chlorine atoms would also contribute to regions of negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) ring and the chloromethyl group, making them potential sites for interaction with nucleophiles. researchgate.netrjptonline.org

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling is crucial for elucidating the mechanisms of chemical reactions by examining their thermodynamic and kinetic aspects. nrel.gov DFT calculations can be used to map out the potential energy surface for a reaction, identifying transition states and intermediates. nih.gov

Kinetic modeling involves calculating the activation energy (the energy barrier of the transition state), which determines the reaction rate. nih.gov A lower activation barrier corresponds to a faster reaction. nih.gov

For this compound, these models can predict the pathways for various transformations, such as nucleophilic substitution reactions at the C2 position (displacing the chloro group) or at the chloromethyl group. researchgate.net By comparing the activation barriers for different possible pathways, the most likely reaction product can be predicted. arxiv.org

Table 3: Calculated Thermodynamic Properties for a Related Quinoxaline Molecule

Thermodynamic ParameterTypical Calculated Value (at 298.15 K)
Zero-point vibrational energy (kcal/mol)~100-120
Enthalpy (H) (kcal/mol)~110-130
Gibbs Free Energy (G) (kcal/mol)~80-100
Entropy (S) (cal/mol·K)~90-110

Note: These values are illustrative and based on data for similar quinoxaline structures found in the literature. sciensage.info

Quantum Chemical Descriptors for Predicting Chemical Behavior

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and are used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. researchgate.net

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors, calculated for this compound, can be used to compare its reactivity with other compounds and to predict its behavior in various chemical environments. sciensage.inforesearchgate.net

Table 4: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOIndicates the ease of electron removal. sciensage.info
Electron Affinity (A)A ≈ -ELUMOIndicates the ability to accept an electron. sciensage.info
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to deformation or change; related to stability. sciensage.info
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2Measures the power to attract electrons. sciensage.info
Global Electrophilicity (ω)ω = χ² / 2ηQuantifies the electrophilic nature of a molecule. sciensage.info

Strategic Applications of 2 Chloro 3 Chloromethyl Quinoxaline in Material Science and Chemical Engineering

Contributions to the Design of Functional Organic Materials

The unique electronic properties and structural rigidity of the quinoxaline (B1680401) core make it an attractive building block for functional organic materials. The presence of two distinct chlorine substituents in 2-Chloro-3-(chloromethyl)quinoxaline provides synthetic chemists with a powerful tool to construct sophisticated molecular architectures for various material science applications.

Precursor in Electroluminescent Material Development

Quinoxaline derivatives are recognized for their excellent electron-transporting capabilities, a critical property for the development of organic light-emitting diodes (OLEDs). These compounds are often used as host materials or as electron-transport layer (ETL) materials in OLED devices. beilstein-journals.orgnih.gov The electron-withdrawing nature of the pyrazine (B50134) ring within the quinoxaline structure leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates efficient electron injection and transport. researchgate.net

The compound this compound serves as a key precursor in this field. Its reactive chloromethyl group can be readily substituted to introduce a variety of functional groups or to link the quinoxaline core to other molecular fragments, thereby tuning the material's electronic and photophysical properties. The chlorine atom on the quinoxaline ring further modifies the electronic characteristics and can be used in cross-coupling reactions to build more complex, conjugated systems essential for high-performance electroluminescent materials. beilstein-journals.org Research has shown that chlorinated quinoxaline units can enhance the performance of materials used in organic electronics. rsc.org

Scaffold for Organic Semiconductor Research

The development of n-channel (electron-transporting) organic semiconductors is crucial for the fabrication of complementary logic circuits, a key component of modern electronics. Quinoxaline-based molecules are prime candidates for n-type organic field-effect transistors (OFETs) due to their inherent electron-deficient character. nih.govrsc.org

This compound provides a foundational scaffold for creating novel organic semiconductors. By chemically modifying its reactive sites, researchers can synthesize larger, planar, and highly conjugated systems. These structural modifications are designed to enhance intermolecular interactions (e.g., π-π stacking) in the solid state, which is essential for efficient charge transport. rsc.orgresearchgate.net Studies on chlorinated quinoxalineimides have demonstrated that the incorporation of chlorine atoms can lead to improved electron mobilities in OFETs. rsc.org The versatility of this compound allows for the systematic investigation of structure-property relationships in the quest for next-generation organic semiconductors.

Table 1: Properties of Quinoxaline-Based Organic Semiconductors This table presents representative data for quinoxaline derivatives to illustrate their semiconducting properties. Data is generalized from multiple sources.

Derivative TypeApplicationKey PropertyReported Performance Metric
Chlorinated Quinoxalineimiden-channel OFETElectron MobilityUp to 7.1 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org
Quinoxaline-based Polymer (PTQ10)Organic Solar CellPower Conversion EfficiencyOver 16% nih.gov
Indolo[2,3-b]quinoxaline Dyesn-type MaterialLUMO Level-3.29 to -3.43 eV researchgate.net

Building Block for Advanced Dyes

Functional dyes are integral to technologies such as dye-sensitized solar cells (DSSCs) and bio-imaging. The quinoxaline structure is a valuable component in the design of advanced dyes due to its rigid framework and its ability to participate in intramolecular charge transfer (ICT), which is fundamental to the function of many chromophores. researchgate.netnih.gov

This compound is an ideal starting material for the synthesis of complex, unsymmetrically substituted quinoxaline dyes. The reactive chloromethyl group allows for the attachment of donor moieties, while the chloro-substituent on the main ring can be functionalized with acceptor groups, or vice-versa. This strategic functionalization enables the creation of donor-π-acceptor (D-π-A) dye structures. Such dyes exhibit strong absorption in the visible or near-infrared regions and have tailored electronic properties for specific applications, like acting as sensitizers in solar cells or as fluorescent probes. nih.gov

Role in Corrosion Inhibition Research through Molecular Adsorption Studies

The protection of metals from corrosion is a significant challenge in many industries. Organic molecules containing heteroatoms (like nitrogen) and π-electrons are often effective corrosion inhibitors, particularly in acidic environments. mdpi.comresearchgate.net Quinoxaline derivatives have been extensively studied for this purpose, as they can adsorb onto the metal surface and form a protective barrier against corrosive agents. imist.maresearchgate.net

The mechanism of inhibition involves the adsorption of the quinoxaline molecule onto the metal surface. This process is facilitated by the presence of nitrogen atoms and the π-system of the aromatic rings, which can interact with the vacant d-orbitals of the metal. mdpi.com Studies have shown that quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. imist.ma

Research has specifically highlighted that the presence of chlorine atoms in the inhibitor's molecular structure can enhance its adsorption onto the steel surface, leading to improved inhibition efficiency. researchgate.net Therefore, this compound, with its quinoxaline core and chloro-substituents, is a compound of great interest for such research. Its structure provides multiple active sites for adsorption, making it a model compound for studying the relationship between molecular structure and corrosion inhibition performance.

Table 2: Corrosion Inhibition Performance of Quinoxaline Derivatives on Mild Steel in 1.0 M HCl This table summarizes findings from various studies on quinoxaline derivatives to show their effectiveness as corrosion inhibitors.

Quinoxaline DerivativeConcentrationInhibition Efficiency (%)Inhibition TypeAdsorption Isotherm
QN-CH310⁻³ M89.07% imist.maCathodic-type imist.maLangmuir imist.ma
Q15 × 10⁻³ mol/L96% mdpi.comMixed-type mdpi.comLangmuir mdpi.com
MeSQX10⁻³ M92% researchgate.netMixed-type researchgate.netLangmuir researchgate.net

Intermediate in Agrochemical Product Development

The quinoxaline nucleus is a recognized "privileged scaffold" in medicinal chemistry and is also found in a variety of biologically active compounds used in agriculture. nih.gov Derivatives of quinoxaline have been shown to possess a broad spectrum of pesticidal activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov For instance, certain novel quinoxaline derivatives have demonstrated potent herbicidal action by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, while others show broad-spectrum fungicidal activity against plant pathogens like Colletotrichum species. nih.gov

The chemical reactivity of this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates. The two chlorine atoms provide handles for introducing diverse functional groups and building molecular complexity. By reacting this intermediate with various nucleophiles, chemists can generate libraries of novel quinoxaline derivatives. These new compounds can then be screened for biological activity, with the aim of discovering new, more effective, and environmentally benign pesticides. The versatility of the starting material allows for systematic structural modifications to optimize activity and selectivity for specific agricultural applications.

Role of 2 Chloro 3 Chloromethyl Quinoxaline in the Rational Design of Bioactive Scaffolds

Structural Foundation for Pharmacophore Development

The utility of 2-Chloro-3-(chloromethyl)quinoxaline in drug design is rooted in its inherent structural features, which make it an ideal foundation for pharmacophore development. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and trigger a response. The quinoxaline (B1680401) core itself is a bioisostere of other important structures like quinoline, naphthalene (B1677914), and indole, allowing it to bind to a variety of biological targets. nih.gov

The two chloro-substituents on this compound are key to its role as a structural template. These groups are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows medicinal chemists to readily introduce a wide range of functional groups at the C2 and C3 positions, effectively "decorating" the quinoxaline scaffold. researchgate.netresearchgate.net For instance, the chlorine at C2 can be replaced with ether linkages, while the chloromethyl group at C3 can be converted into other functionalities. nih.govmdpi.com This dual reactivity enables the systematic synthesis of libraries of compounds, which can then be screened for desired biological activities.

This strategic derivatization is central to pharmacophore-based design. For example, in the development of serotonin (B10506) (5-HT3) receptor antagonists, a series of 3-chloroquinoxaline-2-carboxamides were designed and synthesized. nih.gov The design was based on a pharmacophore model requiring a specific arrangement of an aromatic ring, a hydrogen bond donor/acceptor, and a basic nitrogen atom. The quinoxaline ring served as the aromatic core, while modifications at the C2 and C3 positions allowed for the introduction of the other necessary pharmacophoric elements. nih.govnih.gov

Exploration of Structure-Activity Relationship (SAR) Principles in Quinoxaline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. The versatile chemistry of this compound makes it an excellent starting point for comprehensive SAR explorations. By systematically modifying the scaffold and evaluating the biological activities of the resulting derivatives, researchers can identify key structural motifs responsible for potency and selectivity.

Numerous studies have leveraged this approach. For example, research into new antimicrobial agents involved replacing the C2 chlorine of a related compound, 2-chloro-3-methylquinoxaline, with an ether linkage connected to a benzaldehyde (B42025) or benzamine. These intermediates were then used to create Schiff bases, and the resulting compounds were tested for antimicrobial activity. nih.gov Similarly, in the development of antifungal agents, a series of quinoxaline-2-oxyacetate hydrazide derivatives were synthesized and tested against various pathogenic fungi. mdpi.com The SAR analysis revealed that certain substituents led to outstanding inhibitory activity, in some cases exceeding that of the commercial fungicide pyrimethanil. mdpi.com

The following interactive table summarizes SAR findings from studies on various quinoxaline derivatives, illustrating how modifications to the core structure impact biological outcomes.

Interactive Table: Structure-Activity Relationship (SAR) of Quinoxaline Derivatives

Quinoxaline Core/Derivative Class Modification Observed Impact on Biological Activity Target/Assay Reference
2-Methyl-3H-quinazolin-4-ones Presence of azomethine linker and specific phenyl substituents Enhanced COX-2 inhibition. Compound 6d was a potent inhibitor. COX-2 Enzyme Inhibition nih.gov
Quinoxaline-2-oxyacetate hydrazides Substitution on the hydrazide moiety Compounds 2 and 7 showed 100% inhibitory rates against A. alternata. Antifungal Activity mdpi.com
3-Chloroquinoxaline-2-carboxamides Variation of Mannich bases attached to p-aminophenol Compound 3g showed 5-HT3 antagonistic activity (pA2 6.4) comparable to Ondansetron. 5-HT3 Receptor Antagonism nih.gov

These studies underscore the importance of the quinoxaline scaffold as a tunable platform. The ability to perform molecular transformations at specific positions, originating from precursors like this compound, is crucial for optimizing therapeutic potential and understanding the molecular interactions that govern biological activity. researchgate.netnih.gov

Mechanistic Insights into Potential Biological Interactions (e.g., DNA Alkylation, Intercalation Mechanisms of Related Quinoxalines)

The biological activity of many quinoxaline derivatives, particularly their anticancer properties, is often attributed to their ability to interact with DNA. The planar aromatic structure of the quinoxaline ring is well-suited for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction can distort the DNA structure, interfering with crucial cellular processes like replication and transcription, ultimately leading to cell death. researchgate.netrsc.org

Several quinoxaline-based compounds have been designed as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Topoisomerases are enzymes that manage the topology of DNA; their inhibition can lead to catastrophic DNA damage in cancer cells. In these designs, the quinoxaline chromophore is responsible for intercalating into the DNA, while attached side chains can provide additional binding interactions in the DNA grooves or interact with the topoisomerase enzyme. nih.gov

Beyond intercalation, the chloromethyl group present in this compound introduces the potential for DNA alkylation. Alkylating agents are reactive molecules that form covalent bonds with DNA bases. This covalent modification can cause DNA damage, cross-linking of DNA strands, and mutations, which are highly cytotoxic. nih.gov Nitrogen mustards, a class of clinical anticancer drugs, function through DNA alkylation. nih.gov By conjugating a quinoxaline unit to a mustard-like alkylating agent, researchers have created potent compounds that first bind to DNA via non-covalent intercalation and then form a permanent covalent bond through alkylation. nih.gov This targeted delivery of the alkylating agent enhances its potency and can improve its therapeutic index. An efficient visible-light-induced alkylation of DNA-tagged quinoxalin-2-ones has also been described, showcasing modern methods for achieving this interaction. nih.gov

The combination of these two mechanisms—intercalation and alkylation—represents a powerful strategy in anticancer drug design. The intercalating quinoxaline moiety serves to anchor the molecule to the DNA, increasing the local concentration of the alkylating group near its target and enhancing the efficiency of the DNA-damaging reaction. nih.govacs.org

Strategic Use in Receptor Antagonist Design

The structural versatility of the quinoxaline scaffold makes it a valuable template for designing receptor antagonists. An antagonist is a type of ligand that binds to a receptor but does not provoke the biological response that an agonist would. By blocking the receptor, an antagonist can inhibit the action of the endogenous agonist, a mechanism that is therapeutically useful in many diseases.

A prime example of this strategy is the development of quinoxaline-based antagonists for the serotonin type 3 (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, the vomiting reflex. Antagonists of this receptor, such as ondansetron, are widely used as antiemetic drugs, particularly to combat nausea and vomiting induced by chemotherapy.

Researchers have successfully designed and synthesized a series of 3-chloroquinoxaline-2-carboxamides as 5-HT3 receptor antagonists. nih.gov The design was guided by the known pharmacophore for 5-HT3 antagonism. The synthesis utilized 3-chloro-2-quinoxaloylchloride, a direct derivative of the quinoxaline family, which was condensed with various aminophenol derivatives. The resulting compounds were evaluated for their ability to block the effects of a 5-HT3 agonist in an isolated tissue preparation.

Table: 5-HT3 Receptor Antagonistic Activity of 3-Chloroquinoxaline-2-carboxamide Derivatives

Compound Structure/Substituent pA2 Value * Reference
3g N-(4-hydroxy-3,5-bis((diethylamino)methyl)phenyl)-3-chloroquinoxaline-2-carboxamide 6.4 nih.gov
Ondansetron (Standard) - 6.9 nih.gov
Other Derivatives Various Mannich bases Mild to Moderate Activity nih.gov

*The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

The results showed that one compound in the series, 3g , exhibited antagonistic activity comparable to the standard drug ondansetron. nih.gov This success demonstrates that the quinoxaline scaffold can be strategically functionalized to fit the binding pocket of a specific receptor, effectively mimicking the necessary interactions of known antagonists. This approach has also been applied to the design of compounds targeting other receptors, including potential antipsychotic agents. mdpi.com The ability to use precursors like this compound to systematically build molecules with specific three-dimensional shapes and functionalities is a cornerstone of modern rational drug design.

Future Research Directions and Concluding Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that can be harsh, time-consuming, or reliant on toxic reagents and metal catalysts. rsc.orgjocpr.comresearchgate.net A significant future direction lies in the development and optimization of green chemistry protocols for the synthesis of 2-Chloro-3-(chloromethyl)quinoxaline and its derivatives.

Researchers are increasingly exploring eco-friendly alternatives that adhere to the principles of green chemistry, such as minimizing waste and using renewable resources. jocpr.com Promising approaches include:

Aqueous Medium Reactions: Utilizing water as a solvent is a key green strategy. For instance, β-cyclodextrin has been used as a supramolecular catalyst for quinoxaline synthesis in water at room temperature, offering a mild, efficient, and non-toxic alternative. mdpi.com

Natural Deep Eutectic Solvents (NADESs): NADESs, such as those based on choline (B1196258) chloride and water, have been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without additional catalysts. rsc.org These solvents are often biodegradable, inexpensive, and can be recycled multiple times. rsc.org

Nanocatalysis: The use of reusable nanocatalysts, such as silica (B1680970) nanoparticles, offers high efficiency, wide active sites, and solvent-free reaction conditions, leading to excellent yields in shorter times. rsc.org

Renewable Starting Materials: Investigating the use of bio-based starting materials, like ethyl gallate (derived from plants), presents a sustainable pathway to quinoxaline intermediates, generating only water as a byproduct and minimizing environmental impact. jocpr.com

Adapting these green methodologies for the industrial-scale production of this compound could significantly reduce the environmental footprint associated with its synthesis.

Advanced Functionalization Strategies for Enhanced Selectivity

The two distinct chlorine atoms on this compound offer prime sites for functionalization. Future research will focus on advanced strategies that allow for precise and selective modification of the quinoxaline core to build a diverse library of novel compounds. rsc.org

Key areas of development include:

Direct C-H Functionalization: This atom-economical approach allows for the introduction of various functional groups directly onto the quinoxaline ring system, often at the C3 position. nih.govresearchgate.net Methods involving photocatalysis and multicomponent reactions are being developed to synthesize a wide array of derivatives under mild conditions. nih.govmdpi.com

Electrochemical Methods: Electrochemistry offers a green and efficient tool for C-H functionalization, avoiding the need for traditional transition-metal catalysts and harsh oxidants. researchgate.net This has been successfully applied to the C3 cyanation of quinoxalin-2(1H)-ones. researchgate.net

Visible-Light-Induced Reactions: The use of visible light as a renewable energy source to initiate radical cascade reactions provides a powerful method for constructing complex molecules. researchgate.net This has been used to create 2-chloro-3-substituted quinoxalines from ortho-diisocyanoarenes and sulfinic acids. researchgate.net

Multi-Component Tandem Reactions: These reactions allow for the one-pot synthesis of highly functionalized quinoxalines, which is an efficient and environmentally friendly approach to creating molecular complexity. nih.gov

Applying these advanced functionalization techniques to this compound will enable the synthesis of asymmetrically substituted derivatives with tailored properties for applications in materials science and medicinal chemistry. researchgate.netrsc.org

Integration of High-Throughput Screening and Computational Methods in Chemical Discovery Pipelines

To accelerate the discovery of new applications for quinoxaline derivatives, the integration of high-throughput and computational methods is essential. This combined approach streamlines the process from initial design to final product.

Future pipelines will likely incorporate:

High-Throughput Screening (HTS) for Synthesis Optimization: Microdroplet reaction technology combined with mass spectrometry allows for the ultra-fast screening of reaction conditions to optimize the synthesis of quinoxaline derivatives. nih.govnih.gov This method can significantly reduce reaction times from hours to milliseconds and improve yields without the need for catalysts. nih.govresearchgate.net

Computational and Virtual Screening: In silico techniques are becoming indispensable for modern drug development. rsc.org Computational docking studies can predict how quinoxaline derivatives bind to biological targets, such as viral proteins, helping to identify promising candidates before they are synthesized. rsc.orgnih.gov This approach was used to identify a quinoxaline derivative as a potent inhibitor of the main protease of SARS-CoV-2. rsc.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of compounds, researchers can build SAR models that guide the design of more potent and selective analogues. rsc.orgnih.gov

The synergy between rapid synthesis optimization via HTS and predictive computational modeling will create a powerful discovery engine, enabling researchers to efficiently explore the vast chemical space accessible from the this compound scaffold. nih.govrsc.org

Theoretical Prediction of Novel Reactivity and Applications for Next-Generation Compounds

Computational chemistry provides powerful predictive tools that can guide experimental work, saving time and resources. Theoretical studies are crucial for designing the next generation of compounds based on the quinoxaline core.

Future research will increasingly rely on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electrode potentials, HOMO/LUMO energy gaps, and dipole moments. researchgate.net These calculations help predict the redox behavior and electronic properties of new quinoxaline derivatives, which is vital for applications in organic electronics. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models can theoretically predict physical properties, such as melting points, for large sets of derivatives based on their molecular descriptors. nih.gov

Artificial Intelligence in Target Prediction: AI and machine learning algorithms can be used to predict the potential biological targets and antimicrobial activity of newly designed compounds, helping to prioritize synthetic efforts. johnshopkins.edu

Mechanistic Insights: Computational studies can elucidate complex reaction mechanisms, as seen in the molybdenum-catalyzed hydrogenation of arenes, providing a fundamental understanding of selectivity that is crucial for catalyst improvement. acs.org

By theoretically predicting the properties and reactivity of novel compounds derived from this compound, scientists can focus on synthesizing molecules with the highest probability of success for targeted applications in medicine and materials science. nih.govjohnshopkins.edu

Exploration of Supramolecular Assembly Based on the Quinoxaline Core

The planar, aromatic structure of the quinoxaline ring makes it an excellent candidate for use in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions.

Future explorations in this area will include:

Crystal Engineering: Understanding and controlling the intermolecular interactions, such as π-π stacking and hydrogen bonding, is key to designing materials with specific packing arrangements in the solid state. nih.gov Studies on related fused-ring systems like quinacridones show that modifying peripheral substituents can tune the intermolecular distances and control aggregation, which directly impacts the material's photoluminescent and electroluminescent properties. nih.gov

Host-Guest Chemistry: Quinoxaline derivatives can act as guests in host-guest systems. For example, the use of β-cyclodextrin as a host molecule not only facilitates green synthesis but also demonstrates the potential for quinoxalines to participate in supramolecular complexes. mdpi.com

Anion-Binding Catalysis: The quinoxaline heterocycle has been explored as a substrate in reactions involving anion-binding catalysis, where noncovalent interactions with a catalyst's hydrogen-bond donors play a key role. acs.org

Leveraging the quinoxaline core from this compound as a building block for supramolecular assembly could lead to the development of novel functional materials, including organic semiconductors, liquid crystals, and stimuli-responsive systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.